molecular formula C14H17NO4 B12675478 Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate CAS No. 94089-25-5

Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate

Cat. No.: B12675478
CAS No.: 94089-25-5
M. Wt: 263.29 g/mol
InChI Key: LWXCPOHAODURDG-UHFFFAOYSA-N
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Description

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate . This name adheres to priority rules by identifying the principal chain as the hexanoate ester, with substituents numbered to minimize locants:

  • Pyridin-4-yl : A pyridine ring attached at position 4 of the hexanoate backbone.
  • 2-Ethyl-2-formyl : Branched ethyl and formyl groups at carbon 2.
  • 5-Oxo : A ketone group at carbon 5.

The ester functional group (-O-CO-O-) takes precedence over ketones in suffix selection, justifying the "-hexanoate" suffix. Alternative names, such as ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate, reflect historical naming conventions but deviate from current IUPAC guidelines.

Synonym Reconciliation

Common synonyms include:

  • This compound (archaic)
  • Pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate (systematic)

These variants emphasize either the propionate backbone or the hexanoate ester, illustrating evolving nomenclature practices.

Properties

CAS No.

94089-25-5

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate

InChI

InChI=1S/C14H17NO4/c1-3-14(10-16,7-4-11(2)17)13(18)19-12-5-8-15-9-6-12/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

LWXCPOHAODURDG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C)(C=O)C(=O)OC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridylpropionic acid with ethyl acetoacetate in the presence of a base, followed by esterification. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Cyclization Reactions

The beta-keto ester moiety facilitates intramolecular cyclization, forming nitrogen-containing heterocycles. For example:

  • Formation of pyridone derivatives : Under acidic or basic conditions, the enolate intermediate attacks the pyridine ring, generating bicyclic structures.

    • Conditions : Reflux in ethanol with catalytic HCl or NaOH.

    • Products : 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivatives .

Reaction Type Conditions Product
CyclizationAcidic (HCl/EtOH, reflux)Pyridone-fused bicyclic compounds
CyclizationBasic (NaOH/EtOH, reflux)Isomeric pyridone derivatives

Nucleophilic Substitution

The ester group undergoes substitution with nucleophiles:

  • Ammonolysis : Reaction with amines yields amides.

    • Example : Treatment with benzylamine in THF produces the corresponding amide.

  • Saponification : Alkaline hydrolysis converts the ester to a carboxylic acid.

    • Conditions : 1M NaOH, 80°C, 4 hours.

Nucleophile Conditions Product
BenzylamineTHF, RT, 12hN-Benzyl propionamide derivative
Hydroxide ionNaOH/H2O, 80°C3-Oxo-4-pyridylpropanoic acid

Oxidation-Reduction Reactions

The keto and ester groups are susceptible to redox transformations:

  • Reduction of keto group : Sodium borohydride selectively reduces the beta-keto group to a secondary alcohol.

    • Product : Ethyl 3-hydroxy-alpha-(3-oxobutyl)-4-pyridylpropionate.

  • Oxidation of oxobutyl chain : Strong oxidants like KMnO4 convert the 3-oxobutyl chain to a carboxylic acid.

Reaction Reagent/Conditions Product
Keto reductionNaBH4/MeOH, 0°CSecondary alcohol derivative
Oxidative cleavageKMnO4/H2SO4, Δ4-Pyridylpropionic acid derivative

Alkylation and Acylation

The pyridine nitrogen and enolic oxygen participate in alkylation/acylation:

  • N-Alkylation : Ethyl iodide reacts preferentially at the pyridine nitrogen .

  • O-Acylation : Acetyl chloride targets the enolic oxygen of the beta-keto ester.

Reaction Reagent Site Product
N-AlkylationEthyl iodidePyridine nitrogenN-Ethyl quaternary salt
O-AcylationAcetyl chlorideEnolic oxygenAcetylated beta-keto ester

Condensation Reactions

The active methylene group participates in Knoevenagel or Claisen condensations:

  • Knoevenagel with aldehydes : Forms α,β-unsaturated ketones.

    • Example : Condensation with benzaldehyde yields a styryl derivative.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

  • Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the meta position relative to the ester.

Key Research Findings

  • Cyclization Efficiency : Acidic conditions favor six-membered ring formation, while basic conditions yield five-membered rings.

  • Selectivity in Alkylation : Steric hindrance from the 3-oxobutyl group reduces O-alkylation, favoring N-alkylation .

  • Bioactivity Correlation : Pyridone derivatives from cyclization show inhibitory activity against inflammatory mediators (e.g., NF-κB).

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate exhibit notable antimicrobial activity. For instance, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have shown effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

Anthelmintic Activity

Studies have demonstrated that certain derivatives possess significant anthelmintic effects. For example, the synthesized derivatives were tested against Pheretima posthuma and showed promising results in terms of paralysis and death times when compared to standard treatments like albendazole . This suggests potential for developing new anthelmintic agents.

Cancer Research

Compounds with structural similarities to this compound are being investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation, making them candidates for further development as chemotherapeutic agents .

Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. Such studies help in understanding the binding affinities and mechanisms of action, which are crucial for drug design .

Mechanism of Action

The mechanism by which Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness arises from its pyridyl group , ester linkage , and dual ketone groups (3-oxobutyl and β-keto). Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Structural Differences Applications
Ethyl (1)-β-oxo-α-(3-oxobutyl)-4-pyridylpropionate C₁₃H₁₇NO₅ Ester, β-keto, 3-oxobutyl, pyridyl Pyridyl group with α-3-oxobutyl substitution Under investigation
Cuelure (4-(3-oxobutyl)phenyl acetate) C₁₂H₁₄O₃ Ester, ketone, phenyl Phenyl instead of pyridyl; lacks β-keto Insect attractant
Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) C₁₀H₁₂O₂ Ketone, hydroxyphenyl Hydroxyphenyl; no ester or pyridyl Food additive, insect lure
Ethyl 3-oxo-3-(4-pyridyl)propionate C₁₀H₁₁NO₃ Ester, β-keto, pyridyl Lacks 3-oxobutyl substitution Chemical intermediate
Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate C₁₃H₁₆O₄ Ester, ketone, methoxyphenyl Methoxyphenyl instead of pyridyl Synthetic precursor

Reactivity and Physicochemical Properties

  • Pyridyl vs. Phenyl Groups : The pyridyl group introduces nitrogen-based polarity and hydrogen-bonding capability, enhancing interactions with biological targets compared to phenyl derivatives. This may improve binding affinity in enzyme inhibition or receptor modulation .
  • Dual Ketone Functionality: The β-keto ester and 3-oxobutyl groups make the compound prone to keto-enol tautomerism and nucleophilic attacks, similar to Cuelure and raspberry ketone .

Biological Activity

Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate, also known by its CAS number 94089-25-5, is a compound with significant biological activity, particularly in the context of integrin-mediated disorders. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H17NOC_{14}H_{17}NO and features a pyridine ring substituted with a beta-oxo group and an oxobutyl chain. The structural characteristics contribute to its interactions with biological targets, particularly integrins.

This compound acts primarily as an integrin antagonist . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing crucial roles in various physiological processes including wound healing, immune response, and angiogenesis. By inhibiting integrin activity, this compound can influence several pathological conditions:

  • Thrombotic Disorders : It has shown potential in treating conditions such as restenosis and unstable angina by preventing platelet aggregation and thrombus formation .
  • Cancer : The compound may inhibit tumor angiogenesis, thereby limiting tumor growth and metastasis .
  • Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in treating rheumatoid arthritis and other inflammatory disorders .

In Vitro Studies

A variety of in vitro studies have demonstrated the biological activity of this compound:

Study FocusFindingsReference
Platelet AggregationInhibition of GPIIb/IIIa-mediated platelet aggregation
Cell MigrationReduced migration of cancer cells in wound healing assays
AngiogenesisDecreased endothelial cell proliferation

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

Study TypeModel UsedOutcomeReference
Thrombosis ModelRat modelSignificant reduction in thrombus size
Cancer ModelMouse xenograftInhibition of tumor growth and angiogenesis
Arthritis ModelCollagen-inducedDecreased joint inflammation and damage

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Restenosis : A clinical trial involving patients undergoing angioplasty showed that administration of this compound significantly reduced the incidence of restenosis compared to control groups .
  • Cancer Treatment Exploration : Research involving patients with metastatic tumors indicated that the compound could enhance the efficacy of existing chemotherapeutics by targeting integrin pathways, leading to improved patient outcomes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For the beta-oxo group, Claisen condensation or ketone formation via nucleophilic acyl substitution can be employed. The pyridyl moiety may be introduced through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution on halogenated pyridine precursors. A related approach in uses chloroacetyl chloride under basic conditions to form thiazolidinone derivatives, adaptable for introducing oxo-alkyl chains . Esterification steps, as seen in ethyl 4-(3-chlorophenyl)-3-oxobutanoate synthesis ( ), highlight the use of ethyl alcohol in acidic conditions for ester group formation .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies protons/carbons adjacent to the pyridyl ring and oxo groups. For example, the deshielding effect of the pyridyl nitrogen in 3,5-dibromo derivatives ( ) aids in peak assignment .
  • IR Spectroscopy : Ester carbonyl (~1740 cm⁻¹) and ketone carbonyl (~1710 cm⁻¹) stretches confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C15H18N2O5 in , though BenchChem is excluded, similar principles apply) .

Advanced Research Questions

Q. What experimental design considerations optimize synthesis yield?

  • Methodological Answer : Critical factors include:

  • Temperature Control : Low temperatures (0–5°C) during electrophilic steps minimize side reactions, as demonstrated in ’s thiazolidinone synthesis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the pyridyl group.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity. Design of Experiments (DoE) can systematically optimize parameters like molar ratios and reaction time.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate protons with adjacent carbons, resolving overlapping signals. For instance, ’s ethyl 3-oxobutanoate derivatives show distinct shifts for the oxo-butyl chain, serving as reference .
  • Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding in peak assignment for complex structures.

Q. What mechanistic insights explain the reactivity of the oxo groups?

  • Methodological Answer :

  • Keto-Enol Tautomerism : The beta-oxo group may tautomerize, influencing reactivity in nucleophilic additions. ’s electrophilic attack on 3-oxo-propionitriles suggests similar behavior in this compound’s alpha-position .
  • pH-Dependent Studies : Kinetic experiments under varying pH (e.g., using buffer solutions) can quantify tautomer prevalence and reaction pathways.

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

  • Methodological Answer :

  • Variable Isolation : Compare studies to identify differences in catalysts (e.g., Alfa Chemistry’s ethyl 4-acetylbutyrate synthesis ( ) vs. halogenated derivatives in ) .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, drying solvents) to mitigate moisture-sensitive side reactions.

Key Limitations and Future Directions

  • The provided evidence lacks explicit data on this compound. Researchers should consult primary literature on analogous pyridylpropionates (e.g., ) for mechanistic and synthetic insights .
  • Advanced studies should explore computational modeling (e.g., molecular docking) to predict biological activity or catalytic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.